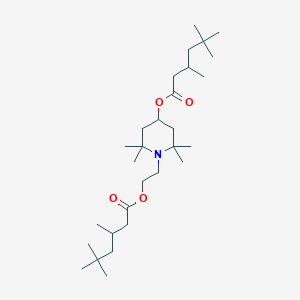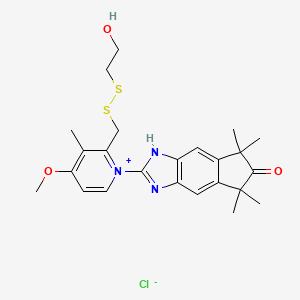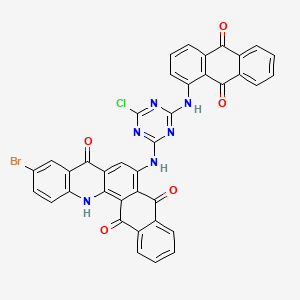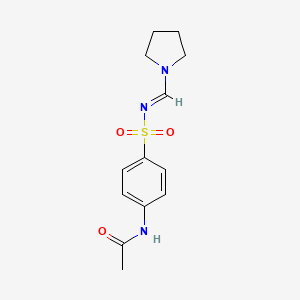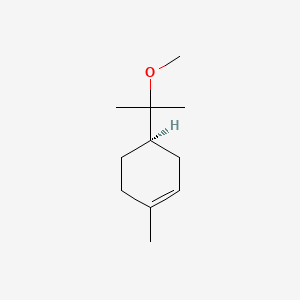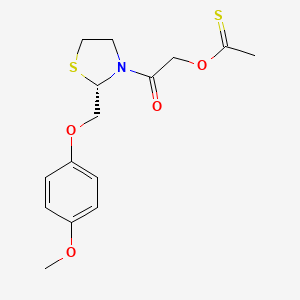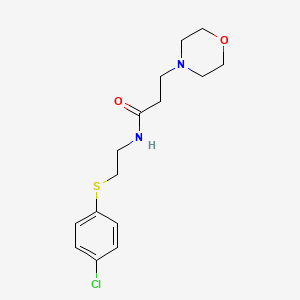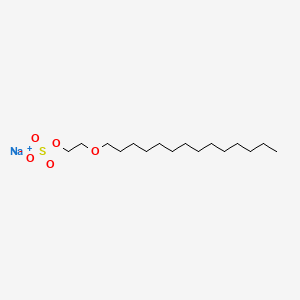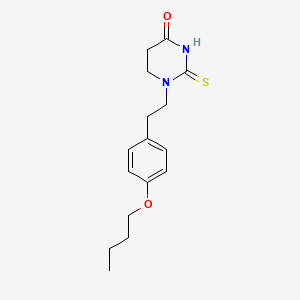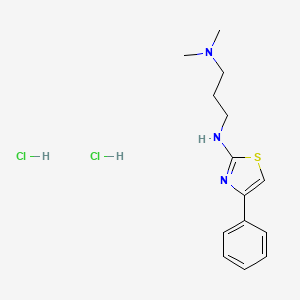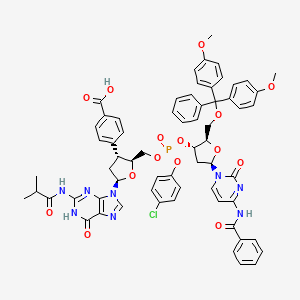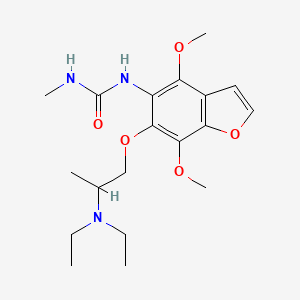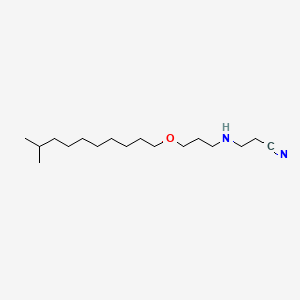
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is an organic compound with the molecular formula C13H26N2O. This compound is part of the nitrile family, characterized by the presence of a cyano group (-C≡N). It is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- typically involves the reaction of isodecyl alcohol with 3-chloropropionitrile in the presence of a base to form the intermediate 3-(isodecyloxy)propionitrile. This intermediate is then reacted with ammonia or an amine to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitrile group yields primary amines, while oxidation can produce carboxylic acids or other oxidized derivatives .
Aplicaciones Científicas De Investigación
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar chemical properties but lacking the isodecyloxy and amino groups.
3-Aminopropionitrile: Contains an amino group but lacks the isodecyloxy group, making it less hydrophobic.
Isodecylamine: Contains the isodecyloxy group but lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- is unique due to its combination of nitrile, isodecyloxy, and amino groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
Número CAS |
72162-47-1 |
|---|---|
Fórmula molecular |
C17H34N2O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
3-[3-(9-methyldecoxy)propylamino]propanenitrile |
InChI |
InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3 |
Clave InChI |
JWIXWVDMADJVJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCOCCCNCCC#N |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


